N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound is a fluorinated acetamide derivative featuring a 1,8-naphthyridinone core fused with a 1,2,4-oxadiazole ring. Its structure integrates multiple pharmacophores, including the 5-fluoro-2-methylphenyl group and the 3-fluorophenyl-substituted oxadiazole, which are known to enhance bioavailability and target specificity in medicinal chemistry . The presence of fluorine atoms likely improves metabolic stability and binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2N5O3/c1-14-6-8-18(28)11-21(14)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-17(27)10-16/h3-12H,13H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXREWWPGXGEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound has garnered attention in drug discovery due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be broken down into several key components:
- Fluorinated Phenyl Ring : Contributes to lipophilicity and potential binding affinity.
- Oxadiazole Moiety : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Naphthyridine Structure : Associated with various pharmacological effects.
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The presence of the oxadiazole ring in this compound suggests potential mechanisms of action through inhibition of key enzymes involved in tumor growth.
Key Findings:
- Cytotoxicity : Studies indicate that the compound shows cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1 to 10 µM against human cancer cell lines such as HeLa and MCF7 .
- Mechanism of Action : The anticancer activity is believed to involve the inhibition of topoisomerases and telomerase activity, which are critical for DNA replication and repair in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The oxadiazole moiety is particularly noted for its effectiveness against a range of pathogens.
Research Insights:
- Broad-Spectrum Activity : Compounds containing oxadiazole rings have shown activity against both Gram-positive and Gram-negative bacteria .
- Inhibition Studies : In vitro studies have indicated that similar structures can inhibit bacterial growth at concentrations as low as 10 µg/mL .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and oxadiazole groups can significantly impact efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against cancer cell lines |
| Alteration of alkyl substituents on naphthyridine | Affects binding affinity to target proteins |
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Anticancer Properties : A derivative exhibited a significant reduction in cell viability in MCF7 cells with an IC50 value of 5 µM, indicating strong anticancer potential .
- Antimicrobial Efficacy : A related compound demonstrated broad-spectrum antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 20 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
- Unlike FOE 5043 (a pesticide), the fluorophenyl and oxadiazole groups in the target compound suggest a focus on eukaryotic targets (e.g., kinases) rather than plant enzymes . The acetamide linkage is a common feature across analogs but varies in substitution patterns, influencing solubility and target engagement .
Metabolic and Pharmacokinetic Profiles
- Fluorine substitution in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., nitro or methyl groups in ).
- The 1,8-naphthyridinone core may reduce hepatic clearance via cytochrome P450 inhibition, a feature absent in simpler triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
